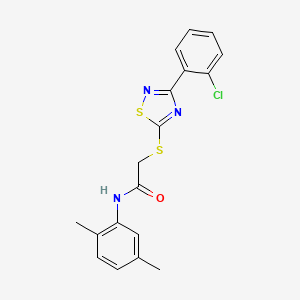

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c1-11-7-8-12(2)15(9-11)20-16(23)10-24-18-21-17(22-25-18)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVGCTICTJLAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a notable derivative of thiadiazole, which has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The structural formula of the compound features a thiadiazole ring substituted with a 2-chlorophenyl group and an acetamide linked to a dimethylphenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiadiazole Ring : Reacting thiosemicarbazide with 2-chlorobenzoyl chloride under acidic conditions.

- Thioether Formation : The thiadiazole derivative is then reacted with an appropriate arylacetyl chloride.

- Acetamide Formation : The final product is obtained by introducing the acetamide group through reaction with acetic anhydride or acetic acid in the presence of a base.

These multi-step reactions allow for the incorporation of various substituents that can modulate biological activity .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown growth inhibition against various cancer cell lines:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The ability to disrupt biological pathways in pathogens makes them candidates for new antibiotic agents. Preliminary studies indicate that compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(dimethylphenyl)acetamide may exhibit broad-spectrum antimicrobial activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival or pathogen growth.

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to proteins involved in cancer proliferation and resistance mechanisms .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiadiazole derivatives in various preclinical models:

- In Vitro Studies : Compounds were tested against multiple cancer cell lines (e.g., MCF-7, HepG2), showing promising IC50 values indicating potent cytotoxicity.

- Animal Models : In vivo studies demonstrated significant tumor reduction in xenograft models treated with thiadiazole derivatives.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The target compound and share the 1,2,4-thiadiazole ring, which is associated with enhanced metabolic stability and diverse bioactivity compared to triazole derivatives (e.g., ) .

Substituent Effects: The 2-chlorophenyl group in the target compound may increase lipophilicity and membrane permeability compared to the 4-methoxyphenyl group in , which could enhance pesticidal activity . Chlorinated aryl groups are often linked to cytotoxicity, while methyl groups may reduce toxicity .

Functional Applications :

- Alachlor , a commercial herbicide, lacks a heterocyclic core but shares the acetamide backbone. Its simpler structure and diethyl/methoxymethyl groups highlight the role of steric bulk in herbicidal efficacy.

- Triazole derivatives like are frequently explored in anticancer research due to their ability to interact with metalloenzymes or DNA .

Research Findings and Assay Relevance

While direct data for the target compound are absent in the evidence, the microculture tetrazolium (MTT) assay described in is a validated method for evaluating cytotoxicity in human tumor cell lines. Structural analogs such as and would likely undergo similar screening to assess growth inhibition (e.g., IC₅₀ values). For instance:

- Triazole analogs (e.g., ) have shown IC₅₀ values in the low micromolar range against lung and colon cancer cell lines in MTT assays .

- Thiadiazole derivatives (e.g., ) may exhibit comparable or superior activity due to sulfur’s electronegativity, which enhances binding to biological targets .

Notes on Structural and Functional Trends

Chlorine vs. Methoxy Groups : Chlorine atoms (as in the target compound and ) increase electronegativity and oxidative stability, whereas methoxy groups (as in ) improve solubility but may reduce membrane penetration .

Thiadiazole vs.

Pesticide vs. Drug Design : Alachlor’s success as a herbicide underscores the importance of alkyl substituents for soil mobility, while pharmaceutical analogs prioritize aryl groups for target specificity .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 1,2,4-thiadiazole ring is synthesized via cyclocondensation between a 2-chlorophenyl-substituted thioamide and a nitrile source. For example:

- Reactants : 2-Chlorobenzothioamide and cyanogen bromide (CNBr) in anhydrous dichloromethane.

- Conditions : Stirred at 0–5°C for 4 hours, followed by gradual warming to room temperature.

- Mechanism : Nucleophilic attack of the thioamide sulfur on the electrophilic carbon of CNBr, followed by cyclization and elimination of HBr.

Alternative Route Using Hydrazine Carbothioamide

A modified approach employs hydrazine carbothioamide derivatives:

- Step 1 : React 2-chlorophenyl isothiocyanate with hydrazine hydrate to form 2-chlorophenyl hydrazine carbothioamide.

- Step 2 : Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) at 80°C for 6 hours.

Advantages : Higher regioselectivity for the 1,2,4-thiadiazole isomer (≥95% purity).

Thioether Linkage Formation

Nucleophilic Substitution with Mercaptoacetamide

The thioether bridge is introduced via reaction between 5-mercapto-3-(2-chlorophenyl)-1,2,4-thiadiazole and 2-chloro-N-(2,5-dimethylphenyl)acetamide:

- Reactants : Mercaptothiadiazole (1 eq), chloroacetamide derivative (1.2 eq).

- Base : Triethylamine (2 eq) in anhydrous acetonitrile.

- Conditions : Reflux at 80°C for 12 hours under nitrogen.

Yield : 82–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

One-Pot Thiol-Alkylation Strategy

To minimize intermediate isolation, a one-pot method combines:

- In situ generation of the mercaptothiadiazole via reduction of a disulfide precursor (e.g., using Zn/HCl).

- Immediate reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide in tetrahydrofuran (THF) with K₂CO₃.

Key Optimization :

- Temperature : 50°C avoids side reactions (e.g., oxidation to sulfonyl groups).

- Solvent : THF enhances nucleophilicity of the thiolate ion.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Thiadiazole Ring Formation Byproducts

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation to sulfone (-SO₂-) under acidic or high-temperature conditions. Stabilized by:

- Antioxidants : Adding 0.1% w/w butylated hydroxytoluene (BHT).

- Inert Atmosphere : Rigorous N₂ or Ar purging.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the recommended experimental protocols for synthesizing 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide?

The synthesis involves multi-step pathways, including nucleophilic substitution and cyclization reactions. Key steps include:

- Reacting 2-chloroacetamide derivatives with sodium azide under reflux in a toluene/water solvent system to form intermediates .

- Thiol-ether bond formation via coupling of thiadiazole-thiol intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological approaches include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl vs. 2,5-dimethylphenyl groups) .

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation .

- IR spectroscopy : Identification of thioamide (C=S) and acetamide (C=O) functional groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Enzyme inhibition assays : Test against COX-2 or kinase targets using fluorometric/colorimetric substrates .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungal strains .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Advanced strategies include:

- Design of Experiments (DOE) : Screening variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading .

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How should contradictory solubility or stability data be resolved?

- Polymorphism analysis : Use differential scanning calorimetry (DSC) or X-ray diffraction (XRD) to identify crystalline forms affecting solubility .

- Forced degradation studies : Expose the compound to heat, light, or pH extremes, followed by HPLC to identify degradation pathways .

Q. What computational tools are effective for structure-activity relationship (SAR) studies?

- Molecular docking : Probe interactions with targets like EGFR or COX-2 using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogs .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Simulated gastric fluid (SGF) assays : Monitor degradation at pH 1.2–2.0 via HPLC .

- Plasma stability tests : Incubate with rat/human plasma and quantify parent compound loss using LC-MS .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

- Mixing inefficiencies : Use high-shear mixers or microreactors to ensure homogeneity in thiol-acetamide coupling .

- Exothermic reactions : Implement temperature-controlled jacketed reactors to prevent thermal degradation .

Q. What mechanistic studies elucidate its enzyme inhibition mode of action?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzyme targets .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K𝒹) and thermodynamic parameters .

Q. How can environmental impact assessments guide safe disposal protocols?

- Biodegradation assays : Aerobic/anaerobic microbial degradation studies with LC-MS metabolite profiling .

- Ecotoxicity testing : Daphnia magna or algal growth inhibition assays to determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.